molecular formula C17H21ClN2O2S B14657977 Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate CAS No. 49780-03-2

Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate

Cat. No.: B14657977
CAS No.: 49780-03-2
M. Wt: 352.9 g/mol
InChI Key: PGFHZCDVSGVFIG-UHFFFAOYSA-N
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Description

Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate typically involves the condensation of 4-chlorobenzaldehyde with diethylamine and thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with ethyl acetate to yield the final product. The reaction conditions often include the use of solvents like ethanol or isopropanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the process. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and chlorophenyl derivatives.

Scientific Research Applications

Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate can be compared with other thiazole derivatives, such as:

    Thiazole: The parent compound with a simpler structure.

    4-(4-chlorophenyl)-2-aminothiazole: Lacks the diethylamino and ethyl acetate groups.

    2-(diethylamino)-4-(4-chlorophenyl)thiazole: Similar structure but without the ethyl acetate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

49780-03-2

Molecular Formula

C17H21ClN2O2S

Molecular Weight

352.9 g/mol

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C17H21ClN2O2S/c1-4-20(5-2)17-19-16(12-7-9-13(18)10-8-12)14(23-17)11-15(21)22-6-3/h7-10H,4-6,11H2,1-3H3

InChI Key

PGFHZCDVSGVFIG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(S1)CC(=O)OCC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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